molecular formula C13H16O3 B584385 (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester CAS No. 449759-41-5

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester

Cat. No.: B584385
CAS No.: 449759-41-5
M. Wt: 220.268
InChI Key: QHMCFYFWVUBHQT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to the butenoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves the esterification of 4-benzyloxy-3-methyl-but-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters is crucial for achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Benzoic acid derivative.

    Reduction: 4-Benzyloxy-3-methyl-but-2-enoic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

  • 3-Methylbut-2-enoic acid, 4-benzyloxyphenyl ester
  • Benzoic acid, 4-methyl, 3-methylbutyl ester

Comparison: (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of both a benzyloxy group and a butenoic acid methyl ester backbone. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the benzyloxy group enhances the compound’s stability and potential for hydrogen bonding, while the butenoic acid methyl ester backbone provides a reactive site for further chemical modifications.

Properties

IUPAC Name

methyl (Z)-3-methyl-4-phenylmethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCFYFWVUBHQT-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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